molecular formula C7H10Cl2N2 B1352386 3-Chloro-4-methylphenylhydrazine hydrochloride CAS No. 54812-56-5

3-Chloro-4-methylphenylhydrazine hydrochloride

Cat. No.: B1352386
CAS No.: 54812-56-5
M. Wt: 193.07 g/mol
InChI Key: DQDFVQJOXLGGBL-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenylhydrazine hydrochloride: is an organic compound with the molecular formula C7H10Cl2N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride typically involves the following steps:

    Nitration of 4-methylchlorobenzene: The starting material, 4-methylchlorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-chloro-4-methyl-nitrobenzene.

    Reduction of Nitro Group: The nitro group in 3-chloro-4-methyl-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-chloro-4-methyl-aniline.

    Formation of Hydrazine Derivative: The 3-chloro-4-methyl-aniline is then reacted with hydrazine hydrate under reflux conditions to form 3-chloro-4-methylphenylhydrazine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Azo Compounds: Formed through oxidation.

    Amines: Resulting from reduction.

    Substituted Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

3-Chloro-4-methylphenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylphenylhydrazine hydrochloride involves its interaction with biological molecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydrazine group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenylhydrazine: The free base form without the hydrochloride.

    4-Methylphenylhydrazine: Lacks the chlorine substitution.

    3-Chlorophenylhydrazine: Lacks the methyl substitution.

Uniqueness

3-Chloro-4-methylphenylhydrazine hydrochloride is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which influence its reactivity and biological activity. The combination of these substituents can enhance its specificity and potency in various applications compared to its analogs.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDFVQJOXLGGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54812-56-5
Record name Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54812-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70203309
Record name (3-Chloro-4-methylphenyl)hydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57396-90-4, 54812-56-5
Record name Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-methylphenyl)hydrazine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Chloro-4-methylphenyl)hydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-4-methylphenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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